N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine
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Overview
Description
N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with a tetrazole derivative under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on trypanothione reductase is achieved through binding to the active site of the enzyme, thereby preventing the reduction of trypanothione and disrupting the redox balance within the parasite . This leads to the accumulation of reactive oxygen species and ultimately the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorobenzyl)cyclopropanamine: Shares the 3,4-dichlorobenzyl moiety but differs in the amine structure.
N-(3,4-dichlorobenzyl)azoles: Contains the 3,4-dichlorobenzyl group attached to various azole rings.
Uniqueness
N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for the synthesis of diverse biologically active molecules and materials .
Properties
Molecular Formula |
C11H13Cl2N5 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H13Cl2N5/c1-2-5-18-16-11(15-17-18)14-7-8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3,(H,14,16) |
InChI Key |
KXPAZQYBOOTLGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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